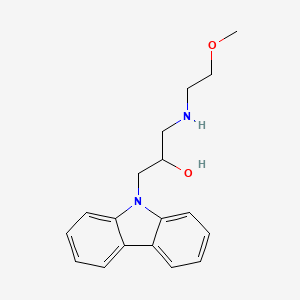

1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol

Beschreibung

Carbazole Derivatives in Chemical Research

Carbazole derivatives constitute a structurally diverse class of heterocyclic compounds characterized by a tricyclic aromatic system comprising two benzene rings fused to a central pyrrole ring. These molecules exhibit tunable electronic properties due to their extended π-conjugation, enabling applications ranging from organic light-emitting diodes (OLEDs) to antimicrobial agents. The carbazole scaffold’s structural rigidity and capacity for functionalization at multiple positions (N-9, C-3, and C-6) make it a versatile platform for drug discovery. For example, substituted carbazoles demonstrate anticancer activity through mechanisms such as microtubule stabilization and topoisomerase inhibition, while fused-ring derivatives enhance charge transport in optoelectronic devices.

Recent advances in synthetic methodologies, including Buchwald–Hartwig aminations and cycloaddition reactions, have expanded access to novel carbazole analogs. The introduction of propanolamine side chains, as seen in 1-carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol, merges carbazole’s aromatic properties with the biological activity of β-amino alcohols.

Historical Context of Propanolamine-Containing Compounds

Propanolamines—organic compounds featuring both amino and hydroxyl groups on a propane backbone—emerged as critical pharmacophores in the mid-20th century. Early β-adrenergic receptor antagonists like pronethalol and propranolol established the therapeutic potential of aryloxypropanolamine structures in cardiovascular diseases. Carvedilol, a carbazole-containing propanolamine, was approved in 1995 as a nonselective β-blocker with additional α1-adrenergic receptor antagonism. Its structure integrates a 4-hydroxycarbazole moiety linked to a 2-methoxyphenoxypropanolamine chain, serving as a template for related compounds.

The structural hybridity of carvedilol analogs, including this compound, reflects efforts to optimize receptor binding kinetics and metabolic stability. Modifications to the carbazole core and propanolamine side chain enable fine-tuning of steric and electronic properties, critical for targeting specific adrenergic receptor subtypes.

Discovery and Development of this compound

This compound was synthesized as part of structure-activity relationship (SAR) studies on carvedilol analogs. Key synthetic steps include:

- Alkylation of 4-hydroxycarbazole : Reacting 4-hydroxycarbazole with epichlorhydrin in the presence of a base to form an epoxy intermediate.

- Amination : Opening the epoxide with 2-methoxyethylamine to install the propanolamine side chain.

- Purification : Chromatographic separation to isolate the target compound from regioisomers and by-products.

The molecule’s structure features:

- A carbazole core providing planar aromaticity and π-π stacking capability.

- A 2-methoxyethylamino group enhancing solubility and hydrogen-bonding potential.

- A secondary alcohol enabling stereoselective interactions with biological targets.

Comparative studies with carvedilol reveal that replacing the 2-methoxyphenoxy group with a simpler methoxyethylamino side chain reduces α1-adrenergic activity while retaining β-blocking properties.

Research Significance and Applications

This compound serves as:

- A reference standard in pharmaceutical quality control to identify impurities in carvedilol formulations.

- A synthetic intermediate for developing carbazole-based β-blockers with improved selectivity.

- A structural probe for studying β-adrenergic receptor binding kinetics, leveraging its fluorescent carbazole moiety.

Emerging applications in materials science exploit its electronic properties for organic semiconductors, though this remains exploratory.

Table 1: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular formula | C₁₈H₂₂N₂O₂ | |

| Molecular weight | 298.38 g/mol | |

| LogP (Octanol-water) | 2.78 | Predicted (ChemAxon) |

| Hydrogen bond acceptors | 4 | |

| Rotatable bonds | 6 |

Eigenschaften

IUPAC Name |

1-carbazol-9-yl-3-(2-methoxyethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-22-11-10-19-12-14(21)13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,14,19,21H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCZRHTWUGFQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389869 | |

| Record name | 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-68-5 | |

| Record name | α-[[(2-Methoxyethyl)amino]methyl]-9H-carbazole-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 4-(2,3-Epoxypropoxy)carbazole Intermediate

- Reactants: 4-hydroxycarbazole and epichlorohydrin.

- Conditions: Conventional methods involve reacting these in the presence of a base to facilitate ether formation.

- Solvents: Polar solvents or aqueous media are preferred for environmental and safety reasons.

- Isolation: The epoxide intermediate can be isolated and purified by standard techniques before further reaction.

Ring-Opening Reaction with Amines

- Reactants: The epoxide intermediate and 2-(2-methoxyphenoxy)ethylamine or other arylmethylamines.

- Solvents: Use of eco-friendly solvents such as water, alcohols, or polar aprotic solvents like dimethylformamide or dimethyl sulfoxide is common. Some processes avoid solvents by using excess amine as both reagent and solvent.

- Temperature: Typically conducted between ambient temperature and 100°C, with 40–70°C being optimal for reaction rate and selectivity.

- Reaction Time: Varies from several hours to overnight depending on scale and conditions.

- Isolation: The product is isolated by filtration if solid or by extraction and purification if liquid.

Alternative and Continuous Processes

- Some patents describe continuous processes where the epoxide and amine are fed in controlled molar ratios to reactors, improving production efficiency.

- Use of milder bases and avoidance of hazardous reagents are emphasized to enhance safety and reduce environmental impact.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-hydroxycarbazole + epichlorohydrin | Base, polar solvent, 40–70°C | 4-(2,3-epoxypropoxy)carbazole (epoxide) |

| 2 | Epoxide + 2-(2-methoxyphenoxy)ethylamine | Polar solvent or neat amine, 40–70°C, several hours | 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol |

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Epoxide formation temp. | Ambient to 80°C | Base catalyzed etherification |

| Epoxide isolation | Filtration, crystallization | Purity critical for next step |

| Ring-opening temp. | 40–70°C | Optimal for reaction rate and selectivity |

| Solvents used | Water, alcohols, DMF, DMSO, neat amine | Eco-friendly solvents preferred |

| Reaction time | 6–12 hours | Depends on scale and solvent |

| Yield | High (typically >80%) | Depends on purity of intermediates |

| Stereochemistry control | Racemic or stereoisomeric forms possible | Chiral center formed during ring-opening |

Research Findings and Improvements

- Recent research has focused on improving the process by reducing the number of reactors, minimizing solvent use, and employing continuous flow techniques to enhance scalability and reproducibility.

- Use of less expensive and less hazardous solvents such as ethylene glycol and dimethyl ether has been explored but found costly; thus, water and alcohols are preferred.

- The reaction conditions have been optimized to avoid harsh reagents, reducing by-products and improving purity.

- Alkylation and cyclization steps have been developed to modify the amino alcohol for analog synthesis, expanding the compound's pharmaceutical potential.

Analyse Chemischer Reaktionen

Types of Reactions

1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly in the development of new drugs. Its biological activities include:

- Acetylcholinesterase Inhibition: Research indicates that derivatives of carbazole can exhibit significant inhibitory activity against acetylcholinesterase, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

- Anticancer Properties: Studies have shown that this compound can induce apoptosis in cancer cells, particularly melanoma cells, by activating pathways involving tumor suppressor proteins like p53 .

The biological activity of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol is primarily attributed to its ability to interact with various molecular targets:

Table 1: Summary of Biological Activities

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex structures. Its synthesis typically involves multiple steps, including the formation of the carbazole derivative and subsequent alkylation processes.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials, indicating its relevance beyond academic research. The industrial synthesis processes are optimized for higher yields and purity, making it suitable for commercial applications .

Case Study 1: Anticancer Effects

In a notable study examining the anticancer effects of carbazole derivatives, researchers found that this compound induced apoptosis in melanoma cells through the upregulation of caspases. This study highlighted the compound's ability to selectively target cancer cells while sparing normal tissues, suggesting a favorable therapeutic window for further development .

Case Study 2: Neuroprotective Effects

Another significant area of research focuses on the neuroprotective potential of this compound through acetylcholinesterase inhibition. In vitro assays demonstrated that it could enhance acetylcholine levels in neuronal cultures, contributing to improved cognitive function in models of Alzheimer's disease .

Table 2: Comparative Analysis

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-Carbazol-9-yl-3-(2-hydroxyethylamino)-propan-2-ol | Hydroxy group instead of methoxy | Similar AChE inhibition |

| 1-Carbazol-9-yl-3-(2-methoxyethylamino)-butan-2-ol | Butanol backbone instead of propanol | Varies in potency |

This comparison reveals that while structural modifications can influence biological activities, the core carbazole structure remains pivotal for maintaining efficacy.

Wirkmechanismus

The mechanism of action of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

- Substituent Effects: Replacement of the 2-methoxyethylamino group with aromatic (e.g., phenethyl) or heterocyclic (e.g., furan) groups modulates lipophilicity and receptor-binding kinetics. For instance, the phenethylamino analog (Compound 23) exhibits higher logP values than the target compound, suggesting enhanced membrane permeability .

- Salt Formation : Benzoate derivatives (e.g., ) improve aqueous solubility, critical for in vivo pharmacokinetic studies.

Biologische Aktivität

1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol (CAS 436088-68-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a carbazole moiety linked to a propanol backbone with a methoxyethylamino substituent. Its molecular formula is , and it has a molecular weight of approximately 298.386 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

1. Enzyme Inhibition: The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In vitro studies have demonstrated that derivatives of carbazole can exhibit significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

2. Anticancer Activity: Research indicates that carbazole derivatives, including this compound, may possess anticancer properties. They are known to induce apoptosis in cancer cells by activating pathways involving tumor suppressor proteins such as p53 .

3. Antimicrobial Properties: Preliminary studies suggest that this compound may also exhibit antimicrobial activity, making it a candidate for further investigation in treating infections caused by resistant bacteria.

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

In a study examining the anticancer effects of carbazole derivatives, researchers found that this compound induced apoptosis in melanoma cells through the upregulation of caspases. The study highlighted the compound's ability to selectively target cancer cells while sparing normal tissues, suggesting a favorable therapeutic window for further development .

Case Study: Neuroprotective Effects

Another significant area of research is the neuroprotective potential of this compound through AChE inhibition. In vitro assays demonstrated that it could enhance acetylcholine levels in neuronal cultures, which may contribute to improved cognitive function in models of Alzheimer's disease .

Comparative Analysis with Related Compounds

This compound can be compared with other carbazole derivatives:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-Carbazol-9-yl-3-(2-hydroxyethylamino)-propan-2-ol | Hydroxy group instead of methoxy | Similar AChE inhibition |

| 1-Carbazol-9-yl-3-(2-methoxyethylamino)-butan-2-ol | Butanol backbone instead of propanol | Varies in potency |

This comparison reveals that while structural modifications can influence biological activities, the core carbazole structure remains pivotal for maintaining efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or epoxide ring-opening reactions. A typical route involves reacting 4-(oxiranylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine in aprotic solvents (e.g., toluene) using catalysts like Lewis acids (e.g., AlCl₃). Key intermediates include benzyl-protected amines (e.g., compound 6 in ) and epoxide derivatives. Purification often employs catalytic hydrogenation for debenzylation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features like the carbazole moiety and methoxyethylamino group. High-performance liquid chromatography (HPLC) with UV detection quantifies purity, while LC/ESI-MS/MS (as in ) identifies enantiomers and metabolic products. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemical configurations .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve storing the compound in buffered solutions (pH 1–9) at 40°C/75% RH for 3–6 months. Degradation products are monitored via HPLC, focusing on hydrolysis of the methoxyethylamino group or oxidation of the carbazole ring. Mass spectrometry identifies degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize impurities like bis-alkylated byproducts during synthesis?

- Methodological Answer : Impurities such as 3,3'-(2-(2-methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) ( ) arise from excess epoxide or prolonged reaction times. Optimization includes:

- Stoichiometric control : Limiting molar ratios of epoxide to amine (1:1.2).

- Temperature modulation : Maintaining 60–70°C to favor mono-alkylation.

- Catalyst screening : Using selective catalysts (e.g., ZnCl₂) to suppress side reactions.

- Purification : Silica gel chromatography with gradient elution (hexane:ethyl acetate) .

Q. How do crystallographic data from SHELX refinements resolve stereochemical ambiguities in the compound?

- Methodological Answer : SHELXL refines X-ray diffraction data to assign absolute configurations (R/S) at chiral centers. For example, the hydroxyl and methoxyethylamino groups’ spatial arrangement is confirmed via residual electron density maps and Flack parameter analysis. Disordered solvent molecules (e.g., propan-2-ol) are modeled using PART instructions in SHELXL .

Q. What strategies address discrepancies in pharmacological data across studies evaluating beta-adrenergic receptor binding?

- Methodological Answer : Contradictions in IC₅₀ values may stem from assay conditions (e.g., cell type, radioligand concentration). Standardization strategies include:

- Receptor subtype specificity : Using CHO cells transfected with human β₁/β₂-adrenergic receptors.

- Binding assay controls : Including propranolol ( ) as a reference antagonist.

- Data normalization : Adjusting for differences in membrane protein concentration via Bradford assays .

Q. How do molecular modifications (e.g., carbazole substitution) influence beta-adrenergic receptor binding and selectivity?

- Methodological Answer : Modifying the carbazole’s substituents (e.g., electron-withdrawing groups at position 4) alters π-π interactions with receptor tyrosine residues. Computational docking (e.g., AutoDock Vina) predicts binding affinities, while in vitro assays validate selectivity. For example, replacing methoxyethylamino with cyclopentyl groups (as in ) enhances β₁ selectivity .

Data Analysis and Contradiction Management

Q. How are impurities quantified in batches of the compound, and what thresholds are acceptable for preclinical studies?

- Methodological Answer : Related substances (e.g., bis-alkylated byproducts) are quantified via HPLC with UV detection at 254 nm. Acceptance criteria follow ICH Q3A guidelines: individual impurities ≤0.5%, total impurities ≤1.0%. For enantiomeric impurities, chiral HPLC (e.g., Chiralpak AD-H column) ensures ≤0.2% of the undesired enantiomer .

Q. What experimental approaches reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Solubility is measured via shake-flask method in solvents like water, ethanol, and dichloromethane. Conflicting results are resolved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.